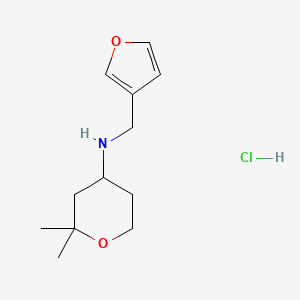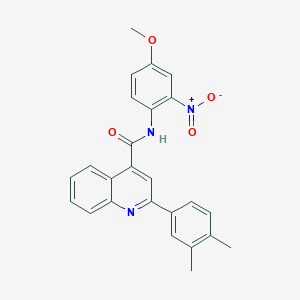
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide, also known as DMNQ, is a synthetic compound that has been studied extensively for its potential applications in scientific research. DMNQ belongs to the class of quinone compounds and has been found to exhibit various biochemical and physiological effects.
作用机制
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide acts as an electron acceptor and undergoes reduction to form a semiquinone radical. This radical can then react with molecular oxygen to form reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. These ROS can then go on to cause oxidative damage to biomolecules such as proteins, lipids, and DNA.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cells and tissues, which can lead to cell death. 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has also been found to activate various signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
实验室实验的优点和局限性
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide also has several limitations. It can be toxic to cells and tissues at high concentrations and can also generate nonspecific oxidative damage.
未来方向
There are several future directions for the study of 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide. One area of research is the development of 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the use of 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide as a tool to study the role of oxidative stress in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can be used to study the mechanism of action of various enzymes and proteins, which can lead to the development of novel therapeutics.
合成方法
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of reagents such as 3,4-dimethylphenol, 4-nitroanisole, and 2-chloro-3-formylquinoline. The final product is obtained through a series of purification steps such as recrystallization and column chromatography.
科学研究应用
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has also been used as a tool to study the mechanism of action of various enzymes and proteins.
属性
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-15-8-9-17(12-16(15)2)23-14-20(19-6-4-5-7-21(19)26-23)25(29)27-22-11-10-18(32-3)13-24(22)28(30)31/h4-14H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEPJXCBZPVQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)
![1'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5137738.png)
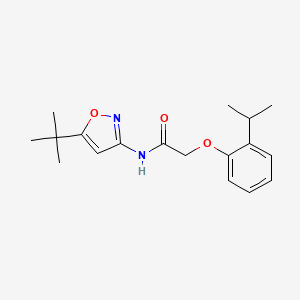

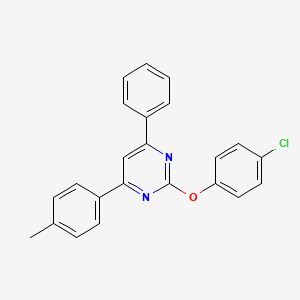
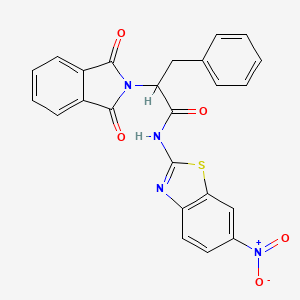

![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-quinolinecarboxamide](/img/structure/B5137800.png)
![2-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5137805.png)
![4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide](/img/structure/B5137819.png)
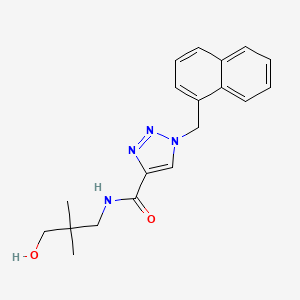
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5137825.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B5137828.png)
